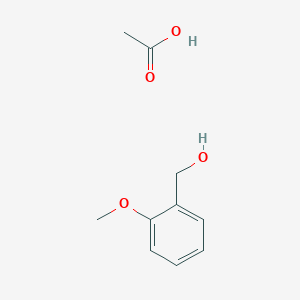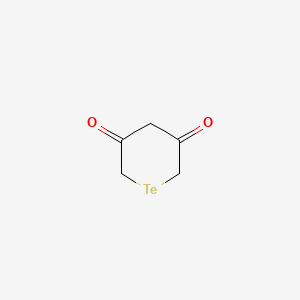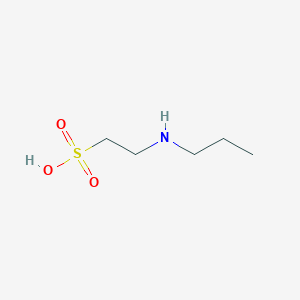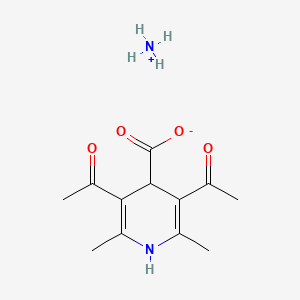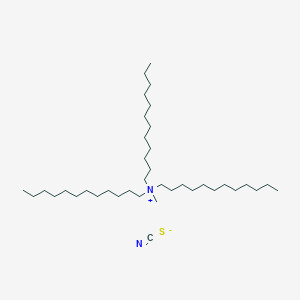
Diphenyl 2,6-dimethylphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl 2,6-dimethylphenyl phosphate is an organophosphorus compound with the molecular formula C20H19O4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two phenyl groups and a 2,6-dimethylphenyl group attached to a phosphate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl 2,6-dimethylphenyl phosphate typically involves the reaction of phosphorus oxychloride with phenol and 2,6-dimethylphenol in the presence of a catalyst. The reaction proceeds through the formation of phosphoryl chloride intermediates, which then react with the phenolic compounds to form the desired phosphate ester .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the production of a high-purity product. The final product is purified through techniques such as distillation and recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl 2,6-dimethylphenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions include various phosphoric acid esters, phosphine derivatives, and substituted phenyl phosphates .
Applications De Recherche Scientifique
Diphenyl 2,6-dimethylphenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to phosphate metabolism.
Industry: It is used as a flame retardant and plasticizer in the production of polymers and other materials
Mécanisme D'action
The mechanism of action of diphenyl 2,6-dimethylphenyl phosphate involves its interaction with various molecular targets and pathways. For example, it has been found to activate estrogen receptors, leading to changes in gene expression and cellular responses. This activation can interfere with normal biological processes, such as liver development and reproductive functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,6-dimethylphenyl) phosphate: Another organophosphorus compound with similar flame retardant properties.
Resorcinol-bis(di-2,6-dimethylphenyl phosphate): Used in similar applications but with different structural properties
Uniqueness
Diphenyl 2,6-dimethylphenyl phosphate is unique due to its specific combination of phenyl and 2,6-dimethylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
23666-94-6 |
|---|---|
Formule moléculaire |
C20H19O4P |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
(2,6-dimethylphenyl) diphenyl phosphate |
InChI |
InChI=1S/C20H19O4P/c1-16-10-9-11-17(2)20(16)24-25(21,22-18-12-5-3-6-13-18)23-19-14-7-4-8-15-19/h3-15H,1-2H3 |
Clé InChI |
YZXCXQOZLZRKHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



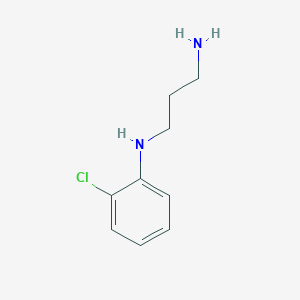
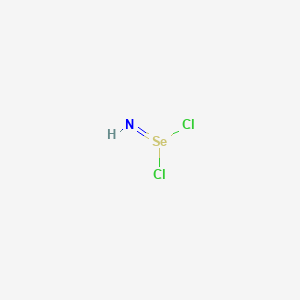
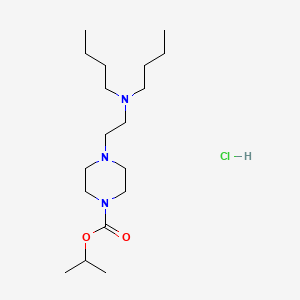
![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)
